molecular formula C13H10F3N3OS B11479257 N-[4-(5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-yl)phenyl]-2,2,2-trifluoroacetamide

N-[4-(5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-yl)phenyl]-2,2,2-trifluoroacetamide

Cat. No.: B11479257
M. Wt: 313.30 g/mol
InChI Key: ZBLWJGWUYPEVEO-UHFFFAOYSA-N
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Description

2,2,2-TRIFLUORO-N-(4-{5H,6H-IMIDAZO[2,1-B][1,3]THIAZOL-3-YL}PHENYL)ACETAMIDE is a synthetic compound that features a trifluoromethyl group and an imidazo[2,1-b][1,3]thiazole moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . The reaction conditions often include the use of radical initiators and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2,2,2-TRIFLUORO-N-(4-{5H,6H-IMIDAZO[2,1-B][1,3]THIAZOL-3-YL}PHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The trifluoromethyl group and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products.

Scientific Research Applications

2,2,2-TRIFLUORO-N-(4-{5H,6H-IMIDAZO[2,1-B][1,3]THIAZOL-3-YL}PHENYL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2,2-TRIFLUORO-N-(4-{5H,6H-IMIDAZO[2,1-B][1,3]THIAZOL-3-YL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The pathways involved can include modulation of signal transduction or interference with metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-TRIFLUORO-N-(4-{5H,6H-IMIDAZO[2,1-B][1,3]THIAZOL-3-YL}PHENYL)ACETAMIDE is unique due to its specific trifluoromethyl and imidazo[2,1-b][1,3]thiazole structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C13H10F3N3OS

Molecular Weight

313.30 g/mol

IUPAC Name

N-[4-(5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-yl)phenyl]-2,2,2-trifluoroacetamide

InChI

InChI=1S/C13H10F3N3OS/c14-13(15,16)11(20)18-9-3-1-8(2-4-9)10-7-21-12-17-5-6-19(10)12/h1-4,7H,5-6H2,(H,18,20)

InChI Key

ZBLWJGWUYPEVEO-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=CSC2=N1)C3=CC=C(C=C3)NC(=O)C(F)(F)F

Origin of Product

United States

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